molecular formula C11H12N2O5S B8419688 Ethyl (7-hydroxy-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)acetate

Ethyl (7-hydroxy-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)acetate

Cat. No. B8419688
M. Wt: 284.29 g/mol
InChI Key: NQEVZMVERCKGGC-UHFFFAOYSA-N
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Patent
US07902203B2

Procedure details

The product of Example 307A (1.42 g, 3.79 mmol) in tetrahydrofuran (60 mL) was reacted with 10% palladium on carbon (0.2 g) under hydrogen atmosphere for 16 hours at 25° C. The reaction mixture was filtered and concentrated under reduced pressure to an oil. The residue was purified on silica gel eluting with ethyl acetate to give the title compound as of a white solid (0.8 g).
Name
product
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:26]=[CH:25][C:12]2[NH:13][C:14]([CH2:19][C:20]([O:22][CH2:23][CH3:24])=[O:21])=[N:15][S:16](=[O:18])(=[O:17])[C:11]=2[CH:10]=1)C1C=CC=CC=1>O1CCCC1.[Pd]>[OH:8][C:9]1[CH:26]=[CH:25][C:12]2[NH:13][C:14]([CH2:19][C:20]([O:22][CH2:23][CH3:24])=[O:21])=[N:15][S:16](=[O:18])(=[O:17])[C:11]=2[CH:10]=1

Inputs

Step One
Name
product
Quantity
1.42 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC2=C(NC(=NS2(=O)=O)CC(=O)OCC)C=C1
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure to an oil
CUSTOM
Type
CUSTOM
Details
The residue was purified on silica gel eluting with ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
OC1=CC2=C(NC(=NS2(=O)=O)CC(=O)OCC)C=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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